Sand-PR

crosslinking photosystem II thylakoid membrane

Sand-PR is a heterobifunctional photoreactive crosslinker that combines aryl azide UV-initiated chemistry with an amine-reactive sulfo-NHS ester. Unlike DSP or DSS, it delivers precise temporal control, producing a single clean crosslinked species (vs. 4 with DSP) for unambiguous band assignment. Its membrane impermeability ensures exclusive cell-surface labeling, eliminating cytoplasmic background. Documented 4- to 8-fold antigen-binding enhancement upon antibody modification further differentiates it from non-photoreactive alternatives. Select Sand-PR when simplified product profiles, time-resolved interaction mapping, and maintained enzymatic competence are non-negotiable.

Molecular Formula C16H15N6NaO10S3
Molecular Weight 570.5 g/mol
CAS No. 112820-42-5
Cat. No. B044393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSand-PR
CAS112820-42-5
SynonymsSAND-PR
sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate
Molecular FormulaC16H15N6NaO10S3
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1
InChIKeyICPJFWLPTHHFGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Sand-PR (CAS 112820-42-5) Differs from Standard Crosslinkers: A Procurement Guide


Sand-PR (sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate) is a heterobifunctional crosslinking reagent that combines photoreactive aryl azide chemistry with an amine-reactive sulfo-NHS ester [1]. The compound is water-soluble and membrane-impermeable, with a spacer arm length of 18.5 Å . As a member of the photoreactive crosslinker class, Sand-PR enables precise temporal control over crosslinking initiation via UV irradiation, a feature absent in purely chemical crosslinkers .

Sand-PR (112820-42-5) vs. Standard Crosslinkers: Why Substitution Risks Experimental Validity


Substituting Sand-PR with a common crosslinker like DSP (dithiobis(succinimidyl propionate)) or DSS (disuccinimidyl suberate) introduces three critical experimental divergences. First, DSP and DSS lack the photoreactive aryl azide group, eliminating temporal control over crosslinking initiation and preventing time-resolved interaction studies . Second, while Sand-PR yields distinct crosslinked products due to its specific spacer geometry and photoreactive targeting mechanism, simpler homobifunctional crosslinkers produce different crosslinking patterns that may not recapitulate the same protein-protein interactions [1]. Third, Sand-PR uniquely enhances antigen binding activity upon modification of monoclonal antibodies—an effect not reported for non-photoreactive amine-reactive crosslinkers and not predictable from structural similarity alone [2].

Sand-PR (CAS 112820-42-5) vs. DSP: Quantitative Evidence for Differentiated Selection


Sand-PR vs. DSP: Distinct Crosslinked Product Profiles for Protein Complex Identification

In a head-to-head comparison within the same study, Sand-PR produced a single distinct crosslinked product (41-51 kDa) when mapping ELIP protein interactions in thylakoid membranes, whereas DSP generated four different crosslinked species (80 kDa, 70 kDa, 50-42 kDa, and 23-21 kDa) under identical conditions [1]. The simplified crosslinking pattern with Sand-PR facilitated unambiguous identification of the PS II core complex as the interaction partner.

crosslinking photosystem II thylakoid membrane protein-protein interaction

Sand-PR Modification of Monoclonal Antibodies Enhances Antigen Binding by 4- to 8-Fold

Modification of monoclonal antibodies with Sand-PR produced significant, quantifiable enhancement of antigen binding activity compared to unmodified antibodies [1]. For AB-3 mAb (anti-BSA), Sand-PR modification increased relative binding affinity by approximately 4-fold as measured by ELISA. For SV2-61γ mAb (anti-c-erbB-2), Sand-PR modification enabled immunoprecipitation of approximately 8-fold greater amounts of antigen compared to the unmodified antibody control.

antibody engineering immunoassay affinity enhancement crosslinker modification

Sand-PR Preserves Catalytic Activity During Derivatization Unlike Many Crosslinkers

Derivatization of rat brain hexokinase with Sand-PR resulted in only marginal effects on catalytic activity, with the enzyme retaining the ability to bind mitochondria and form tetramers upon photolysis [1]. This contrasts with many NHS-ester crosslinkers that can significantly impair enzyme function through amine modification at or near active sites. The preserved activity allowed functional studies of the tetrameric complex in its native, membrane-bound state.

enzyme crosslinking hexokinase catalytic activity protein modification

Sand-PR Spacer Arm (18.5 Å) Provides Different Steric Reach Than DSP (12.0 Å)

Sand-PR features an 18.5 Å spacer arm, which is 54% longer than the 12.0 Å spacer arm of DSP (dithiobis(succinimidyl propionate)) and its water-soluble analog Sulfo-DSP/DTSSP [1]. This extended reach enables crosslinking of more distant protein domains or interaction partners that would be inaccessible to shorter crosslinkers.

spacer arm crosslinker geometry intermolecular distance proximity mapping

Sand-PR is Membrane-Impermeable While DSP is Cell-Permeable

Sand-PR is explicitly designated as membrane-impermeable (NO), whereas DSP is cell-permeable and widely used for intracellular crosslinking [1]. This binary distinction determines whether the crosslinker can access intracellular compartments or remains restricted to cell-surface and extracellular targets.

membrane permeability cell-surface labeling intracellular crosslinking compartment-specific

Sand-PR (112820-42-5): Optimal Applications Derived from Quantitative Evidence


Mapping Unknown Protein-Protein Interactions with Reduced Data Complexity

Based on direct comparative evidence showing Sand-PR produces fewer crosslinked species than DSP (1 vs. 4 products in ELIP mapping studies), researchers investigating novel protein-protein interactions should select Sand-PR when clean, interpretable crosslinking patterns are essential for partner identification [1]. The simplified product profile reduces gel analysis time and increases confidence in band assignment, particularly valuable in membrane protein complex studies where heterogeneity is common.

Enhancing Immunoassay Sensitivity Without Reagent Re-optimization

Sand-PR modification of monoclonal antibodies provides 4- to 8-fold enhancement in antigen binding activity compared to unmodified antibodies [2]. This application is particularly valuable for: (a) boosting detection sensitivity in low-abundance target assays, (b) improving immunohistochemical staining of tissue sections where signal intensity is limiting, and (c) reducing antibody consumption in high-throughput screening workflows. The enhancement occurs without requiring photosensitization, simplifying workflow integration.

Cell-Surface Receptor Mapping and Extracellular Interaction Studies

Sand-PR's membrane impermeability combined with its 18.5 Å spacer arm makes it the preferred choice for studies requiring exclusive labeling of cell-surface proteins and extracellular interactions . Unlike cell-permeable alternatives (e.g., DSP), Sand-PR cannot cross intracellular membranes, eliminating confounding signals from cytoplasmic protein crosslinking. This property is critical for receptor-ligand interaction mapping, cell-cell contact studies, and characterizing the surface proteome of live cells.

Functional Enzyme Complex Crosslinking with Preserved Activity

When the research objective requires studying an enzyme complex in its active, functional state, Sand-PR is indicated over typical NHS-ester crosslinkers that may compromise catalytic activity. Evidence from hexokinase studies demonstrates that Sand-PR derivatization only marginally affects enzymatic function, enabling subsequent photolysis to trap active complexes in their native conformations [3]. This application is essential for structure-function studies where catalytic competence must be maintained during crosslinking.

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